Methyl N-acetyl-L-leucinate

enzymology protease substrate specificity kinetic parameter comparison

Methyl N-acetyl-L-leucinate (Ac-Leu-OMe) is a fully protected L-leucine derivative validated as a low-affinity substrate control for α-chymotrypsin (KM 7.02–8.72 mM, ~60-fold weaker binding than N-benzoyl-L-tyrosine ethyl ester) with only 5% kcat relative to N-acetyl-L-tyrosine ethyl ester. Its defined optical rotation ([α]D = -42±1°, c=3.8 in MeOH) and ≥98% HPLC purity make it an ideal chiral reference standard for verifying stereochemical fidelity. Distinct regioselectivity in iron-catalyzed H₂O₂ oxidation enables C–H activation methodology development. Choose this batch-traceable compound for reproducible protease specificity studies and stereoselective peptide synthesis.

Molecular Formula C9H17NO3
Molecular Weight 187,23 g/mole
CAS No. 1492-11-1
Cat. No. B556388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-acetyl-L-leucinate
CAS1492-11-1
SynonymsMethylN-acetyl-L-leucinate; 1492-11-1; AC-LEU-OME; N-Acetylleucinemethylester; IIGAKARAJMXVOZ-QMMMGPOBSA-N; ZINC00399125; Methyl2-(acetylamino)-4-methylpentanoate#; AmbotzAAA1921; N-Acetyl-L-Leu-OMe; AC1OCUS6; Acetyl-L-Leucinemethylester; CHEMBL58991; SCHEMBL5812880; N-Acetyl-L-leucinemethylester; CTK8B8578; MolPort-008-267-307; ZINC399125; L-Leucine,N-acetyl-,methylester; ANW-60739; AKOS006272050; VZ33077; Leucine,N-acetyl-,methylester,L-; AJ-21712; AK-81090; KB-257895
Molecular FormulaC9H17NO3
Molecular Weight187,23 g/mole
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C
InChIInChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1
InChIKeyIIGAKARAJMXVOZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-acetyl-L-leucinate (CAS 1492-11-1): Protected L-Leucine Derivative for Enzymatic Studies and Chiral Applications


Methyl N-acetyl-L-leucinate (CAS 1492-11-1), also designated Ac-L-Leu-OMe, is a fully protected L-leucine derivative featuring an N-terminal acetyl group and a C-terminal methyl ester . With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, this compound exhibits a melting point of 43°C and an optical rotation of [α]ᴅ = -42±1° (c=3.8 in MeOH) . The dual protection renders it stable at ambient temperature while enabling selective deprotection strategies. The compound serves as a model substrate for protease specificity studies, a building block in peptide synthesis, and an analytical standard for chiral separations [1].

Why Methyl N-acetyl-L-leucinate Cannot Be Casually Substituted with Other N-Acetyl Amino Acid Esters


Substituting Methyl N-acetyl-L-leucinate with other N-acetyl amino acid esters introduces substantial variability in enzymatic recognition, hydrolytic stability, and chromatographic behavior. Comparative kinetic data demonstrate that α-chymotrypsin processes N-acetyl-L-leucine methyl ester with a KM of 7.02-8.72 mM—approximately 60-fold higher (weaker binding) than N-benzoyl-L-tyrosine ethyl ester (KM = 0.12-0.13 mM) and 3- to 4-fold higher than N-acetyl-L-phenylalanine ethyl ester (KM = 1.12-2.58 mM) [1]. Furthermore, its catalytic efficiency (kcat) is only 5% of that observed for N-acetyl-L-tyrosine ethyl ester under identical assay conditions [1]. Beyond kinetics, oxidative functionalization studies reveal distinct regioselectivity: N-AcLeuOMe undergoes α-C-H oxidation in competition with side-chain functionalization, whereas N-AcValOMe exhibits a different product ratio profile . These pronounced differences confirm that generic class-based substitution without experimental validation risks compromising assay reproducibility and data interpretability.

Product-Specific Quantitative Differentiation: Methyl N-acetyl-L-leucinate vs. Closest Analogs


Enzymatic Substrate Discrimination: α-Chymotrypsin KM Comparison Across N-Acetyl Amino Acid Esters

Methyl N-acetyl-L-leucinate exhibits markedly distinct binding affinity toward α-chymotrypsin compared to other N-acetyl amino acid esters. Under identical assay conditions (25°C, pH 7.5), the KM value for Methyl N-acetyl-L-leucinate is 7.02 mM (camel chymotrypsin) and 8.72 mM (bovine chymotrypsin), reflecting substantially weaker enzyme-substrate affinity relative to aromatic or bulkier substrates [1]. In contrast, N-acetyl-L-phenylalanine ethyl ester displays KM values of 1.12 mM (bovine) and 2.58 mM (camel), while N-acetyl-L-tyrosine ethyl ester exhibits KM values of 1.17 mM (bovine) and 0.57 mM (camel) [1]. The most dramatic difference is observed against N-benzoyl-L-tyrosine ethyl ester, which binds with KM = 0.12-0.13 mM—approximately 60-fold stronger than Methyl N-acetyl-L-leucinate [1].

enzymology protease substrate specificity kinetic parameter comparison

Catalytic Turnover Efficiency: Relative kcat of Methyl N-acetyl-L-leucinate in α-Chymotrypsin Hydrolysis

The catalytic turnover rate (kcat) for Methyl N-acetyl-L-leucinate hydrolysis by α-chymotrypsin is only 5% of the kcat measured for N-acetyl-L-tyrosine ethyl ester under identical reaction conditions [1]. This pronounced catalytic disadvantage is observed across both bovine and camel chymotrypsin sources. While absolute kcat values are not tabulated in the primary source, the relative efficiency metric provides a direct, quantitative comparator: Methyl N-acetyl-L-leucinate is processed 20-fold more slowly than N-acetyl-L-tyrosine ethyl ester [1].

enzyme kinetics turnover number substrate efficiency

Oxidative Regioselectivity Differentiation: N-AcLeuOMe vs. N-AcValOMe in Iron-Catalyzed H₂O₂ Oxidation

In iron-catalyzed H₂O₂ oxidation reactions, Methyl N-acetyl-L-leucinate (N-AcLeuOMe) displays a distinct regioselectivity profile compared to its closely related analog N-acetyl-L-valine methyl ester (N-AcValOMe). Specifically, N-AcLeuOMe undergoes oxidation at the α-C-H bond in competition with side-chain functionalization . By contrast, N-AcValOMe yields a different product ratio under identical catalytic conditions . This differential regiochemical outcome arises from the structural difference between the isobutyl side chain of leucine and the isopropyl side chain of valine, which influences the site accessibility and radical stability during the oxidation cascade.

oxidative functionalization regioselectivity nonheme iron catalysis

HPLC Detection and Quantification: Validated Linearity and Detection Limits for Methyl N-acetyl-L-leucinate

A validated HPLC system with immobilized enzyme reactors established quantitative analytical parameters specifically for Methyl N-acetyl-L-leucinate (as N-acetyl-L-leucine). The method achieves linear calibration from 4 to 200 µM for AcLeu, with a detection limit of 2 µM [1]. These parameters are identical to those for N-acetyl-L-valine (AcVal: linear range 4-200 µM, detection limit 2 µM) but differ from N-acetyl-L-isoleucine (AcIle: linear range 5-300 µM, detection limit 3 µM) [1]. The established linear range and LOD provide researchers with a validated framework for quantifying this specific compound in complex biological matrices without requiring de novo method development.

analytical chemistry HPLC method validation enzyme reactor detection

Chiral Purity Specification: Defined Optical Rotation Enables Stereochemical Quality Control

Methyl N-acetyl-L-leucinate is commercially available with a specified optical rotation of [α]ᴅ = -42±1° (c=3.8 in methanol) and HPLC purity ≥99% . This defined stereochemical specification provides a benchmark for verifying enantiomeric integrity. In contrast, the non-esterified analog N-acetyl-L-leucine is typically supplied as a crystalline solid without a comparable optical rotation specification readily tabulated in vendor datasheets. The methyl ester form thus offers a more readily quantifiable stereochemical quality metric for procurement and experimental quality assurance.

chiral analysis optical purity quality control

Optimized Research and Industrial Applications for Methyl N-acetyl-L-leucinate (CAS 1492-11-1)


Protease Substrate Specificity Profiling: Low-Affinity Control in Chymotrypsin Assays

Methyl N-acetyl-L-leucinate serves as a low-affinity substrate control for α-chymotrypsin activity assays, with KM values of 7.02-8.72 mM (25°C, pH 7.5) [1]. Its weak enzyme binding (approximately 60-fold weaker than N-benzoyl-L-tyrosine ethyl ester) and low catalytic turnover (5% kcat relative to N-acetyl-L-tyrosine ethyl ester) [1] make it suitable for experiments requiring slow substrate turnover or for establishing baseline hydrolysis rates in inhibitor screening panels. Researchers comparing protease specificity across N-acetyl amino acid ester series can use this compound to benchmark the impact of the leucine isobutyl side chain on active-site accommodation.

Oxidative C-H Functionalization Method Development: Regioselectivity Studies on Branched Aliphatic Side Chains

In iron-catalyzed H₂O₂ oxidation systems, Methyl N-acetyl-L-leucinate displays a characteristic competition between α-C-H oxidation and side-chain functionalization . This regiochemical behavior differs from that of N-AcValOMe, enabling systematic investigation of how side-chain branching (isobutyl vs. isopropyl) influences oxidation site selectivity. Synthetic chemists developing C-H activation methodologies for amino acid derivatives can employ this compound as a model substrate to optimize catalyst systems for selective functionalization of leucine-type residues.

HPLC Method Calibration and Validation: Validated Quantitative Reference for N-Acetyl Amino Acid Analysis

Methyl N-acetyl-L-leucinate (analyzed as N-acetyl-L-leucine) has validated HPLC analytical parameters including a linear calibration range of 4-200 µM and a detection limit of 2 µM using enzyme reactor-coupled fluorimetric detection [2]. Analytical laboratories can directly adopt these parameters for quantifying this compound in enzymatic hydrolysates, fermentation broths, or metabolic studies without requiring extensive method revalidation. The compound also serves as a retention time marker for N-acetyl branched-chain amino acids in complex sample matrices.

Chiral Reference Standard: Optical Purity Verification in Stereoselective Synthesis

With a defined optical rotation of [α]ᴅ = -42±1° (c=3.8 in MeOH) and HPLC purity ≥99% , Methyl N-acetyl-L-leucinate functions as a chiral reference standard for verifying the stereochemical fidelity of synthetic routes involving leucine derivatives. QC laboratories can use this specification to confirm that incoming material meets enantiomeric purity requirements before use in stereoselective peptide coupling or asymmetric catalysis workflows. The compound's dual protection (N-acetyl and methyl ester) also prevents unintended racemization during handling and storage.

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